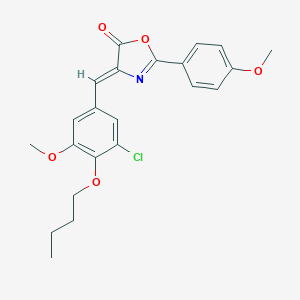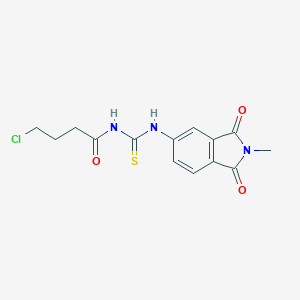
4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as BM-212, is a synthetic compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and Alzheimer's disease pathology. Specifically, 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on topoisomerase II and acetylcholinesterase, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one for lab experiments is its ability to selectively inhibit cancer cell proliferation without affecting normal cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and developing new cancer treatments. However, one limitation of 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-butoxy-3-chloro-5-methoxybenzaldehyde and 2-amino-4-methoxyphenol in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then cyclized with phosphorus oxychloride to form 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one.
Scientific Research Applications
4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-butoxy-3-chloro-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity and prevent the formation of amyloid-beta peptides.
properties
Molecular Formula |
C22H22ClNO5 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxy-3-chloro-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H22ClNO5/c1-4-5-10-28-20-17(23)11-14(13-19(20)27-3)12-18-22(25)29-21(24-18)15-6-8-16(26-2)9-7-15/h6-9,11-13H,4-5,10H2,1-3H3/b18-12- |
InChI Key |
QZXSEBGWWBDXKG-PDGQHHTCSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283740.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide](/img/structure/B283747.png)
![N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B283748.png)